Nitrofurantoin-13C3

Bioanalysis LC-MS/MS Pharmacokinetics

LC-MS/MS quantification of nitrofurantoin faces matrix effects and recovery variability that unlabeled internal standards cannot correct. Nitrofurantoin-13C3 is a 13C3-labeled isotopic internal standard with a +3 Da mass shift, enabling baseline co-elution with the native analyte while ensuring distinct MRM transitions for accurate normalization. • Distinct MRM: m/z 240.04→152.04 (IS) vs. m/z 237.06→152.05 (analyte) • 93.8% mean recovery in human plasma, validated per FDA guidelines • Enables EU residue control at CCα 0.11-0.21 μg/kg (below 1 μg/kg MRPL) • ≥95% purity, -20°C storage, stable 4-5 years

Molecular Formula C8H6N4O5
Molecular Weight 241.14 g/mol
CAS No. 1217226-46-4
Cat. No. B565173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrofurantoin-13C3
CAS1217226-46-4
Synonyms1-[[(5-Nitro-2-furanyl)methylene]amino]-2,4-imidazolidinedione-13C3;  1-(5-Nitro-2-furfurylideneamino)hydantoin-13C3;  5-Nitrofurantoin-13C3;  Berkfurin-13C3;  Chemiofuran-13C3;  Cyantin-13C3;  Cystit-13C3;  Furadantoin-13C3;  Furadoin-13C3;  Furadoine-13C3; 
Molecular FormulaC8H6N4O5
Molecular Weight241.14 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]
InChIInChI=1S/C8H6N4O5/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16/h1-3H,4H2,(H,10,13,14)/b9-3+/i4+1,6+1,8+1
InChIKeyNXFQHRVNIOXGAQ-PZGYLZBDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitrofurantoin-13C3 (CAS 1217226-46-4): A 13C3-Labeled Internal Standard for Precise LC-MS/MS Quantification of Nitrofurantoin


Nitrofurantoin-13C3 is a stable isotope-labeled analog of the nitrofuran antibiotic nitrofurantoin, in which three carbon-12 atoms are replaced with carbon-13 at positions 2, 4, and 5 of the imidazolidine-2,4-dione ring. This substitution increases the molecular mass from 238.16 Da (unlabeled) to 241.14 Da (M+3), enabling unequivocal mass spectrometric differentiation from the native analyte. The compound is supplied as a neat solid reference standard and is intended exclusively for use as an internal standard (IS) in quantitative LC-MS/MS or GC-MS assays . Typical vendor specifications include ≥98% chemical purity (HPLC) and ≥99 atom% 13C isotopic enrichment, with stability documented up to 4–5 years under recommended storage conditions (-20°C) .

Why Unlabeled Nitrofurantoin Cannot Substitute for Nitrofurantoin-13C3 in Regulated Quantitative Bioanalysis


Unlabeled nitrofurantoin and other nitrofuran analogs cannot replace nitrofurantoin-13C3 as an internal standard in isotope dilution mass spectrometry because they co-elute with the target analyte and share identical or nearly identical multiple reaction monitoring (MRM) transitions, making it impossible to correct for matrix effects, extraction variability, and instrument drift. The 13C3 isotopic label introduces a +3 Da mass shift that permits baseline chromatographic co-elution with the native analyte while enabling distinct MRM transitions (e.g., m/z 240.04→152.04 for the labeled IS vs. m/z 237.06→152.05 for the unlabeled analyte) [1]. This mass difference, combined with near-identical physicochemical behavior, is essential for accurate normalization of recovery losses and ionization suppression/enhancement, which cannot be achieved using unlabeled structural analogs or non-isotopic internal standards [2].

Quantitative Performance Benchmarks for Nitrofurantoin-13C3 Versus Unlabeled Nitrofurantoin and Alternative Internal Standards


Enhanced Extraction Recovery: Nitrofurantoin-13C3 Outperforms Unlabeled Nitrofurantoin in Human Plasma

In a validated UPLC-MS/MS method for human plasma, nitrofurantoin-13C3 demonstrated a 10.9 absolute percentage point higher mean recovery compared to unlabeled nitrofurantoin. This differential recovery, if uncorrected by an appropriate internal standard, would introduce systematic negative bias in the quantification of the native analyte [1].

Bioanalysis LC-MS/MS Pharmacokinetics

Isotopic Purity and Enrichment: Vendor-Specified Quality Metrics for Traceable Quantification

Vendor specifications for nitrofurantoin-13C3 (VETRANAL® grade) include HPLC purity ≥99.0% and residual solvents ≤1.0%, with a 60-month shelf life . Isotopic enrichment is certified at ≥99 atom% 13C, ensuring minimal unlabeled carryover that could otherwise compromise the linearity of isotope dilution calibration curves . In contrast, generic unlabeled nitrofurantoin is not supplied with isotopic enrichment certification and cannot serve as an internal standard.

Analytical Reference Standards Isotope Dilution Quality Control

Matrix Effect Mitigation: 13C3-IS Enables Accurate Quantification Across Complex Biological Matrices

In isotope dilution LC-MS/MS methods for nitrofuran metabolites in animal tissues, the use of a 13C- or D-labeled internal standard co-eluting with the analyte is a regulatory requirement for correcting matrix-induced ionization suppression. While direct matrix effect data for nitrofurantoin-13C3 are not extensively published, class-level evidence from nitrofuran metabolite methods demonstrates that 13C3-labeled internal standards (e.g., AHD-13C3) achieve signal suppression correction that enables decision limits (CCα) of 0.11–0.21 μg/kg and detection capabilities (CCβ) of 0.19–0.36 μg/kg in chicken meat, well below the EU minimum required performance limit (MRPL) of 1 μg/kg [1]. Methods employing unlabeled analogs or non-isotopic IS cannot reliably achieve these low detection limits.

Veterinary Drug Residue Food Safety Isotope Dilution MS

Regulatory-Grade Product Line: VETRANAL® Certification for Veterinary and Food Safety Applications

Nitrofurantoin-13C3 is available under the VETRANAL® brand (Sigma-Aldrich), a product line specifically designed and certified for veterinary drug residue analysis in food-producing animals . This grade includes suitability statements for HPLC and GC, and is accompanied by a Certificate of Analysis documenting compliance with defined purity and identity specifications. By comparison, generic 13C-labeled nitrofurantoin from non-specialty suppliers may lack documentation supporting traceability to pharmacopeial standards or demonstration of fitness for purpose in residue control programs [1].

Veterinary Drug Monitoring Regulatory Compliance Reference Materials

Primary Application Scenarios for Nitrofurantoin-13C3 Based on Quantitative Performance Evidence


Regulated Bioanalysis of Nitrofurantoin in Human Plasma for Pharmacokinetic Studies

Nitrofurantoin-13C3 is the internal standard of choice for UPLC-MS/MS quantification of nitrofurantoin in human plasma, where its 93.8% mean recovery and distinct MRM transition (m/z 240.04→152.04) enable method validation within FDA guidelines. The 10.9 percentage point recovery advantage over unlabeled nitrofurantoin directly improves assay accuracy and reduces inter-run variability [1]. This scenario supports bioequivalence studies, therapeutic drug monitoring, and clinical pharmacology investigations.

Veterinary Drug Residue Monitoring in Food-Producing Animals

In EU and USFDA regulated residue control programs, nitrofurantoin-13C3 serves as the isotopic internal standard for quantifying the tissue-bound metabolite AHD (1-aminohydantoin) derived from nitrofurantoin. The use of a 13C3-labeled IS is essential for achieving decision limits (CCα) of 0.11–0.21 μg/kg in meat matrices, which are well below the 1 μg/kg MRPL mandated by the EU [2]. Laboratories performing routine surveillance of nitrofuran residues in poultry, pork, shrimp, and honey rely on this labeled standard for defensible confirmatory analysis.

Method Development and Validation for Abbreviated New Drug Applications (ANDA)

Nitrofurantoin-13C3 is utilized during analytical method validation (AMV) and quality control (QC) for generic nitrofurantoin drug products submitted under ANDA pathways. The VETRANAL® grade standard provides the certified purity (≥99.0% HPLC) and 60-month shelf life stability required for long-term method performance verification [3]. Its use ensures that dissolution testing, impurity profiling, and stability-indicating assays meet ICH and pharmacopeial expectations for accuracy and precision.

Environmental Monitoring of Nitrofuran Antibiotics in Water Systems

For environmental surveillance of nitrofurantoin contamination in surface water and groundwater, nitrofurantoin-13C3 is employed as the isotope dilution internal standard in SPE-LC-MS/MS workflows. Regulatory guidelines in certain regions (e.g., China) specify the use of 13C3-nitrofurantoin for quantitative analysis of water samples, with mandated IS recovery between 60% and 130% to validate method performance . This approach mitigates matrix effects from dissolved organic matter and ensures sub-ng/L detection capabilities.

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